molecular formula C15H13BrN2O3 B3608977 N'-benzoyl-5-bromo-2-methoxybenzohydrazide

N'-benzoyl-5-bromo-2-methoxybenzohydrazide

Cat. No. B3608977
M. Wt: 349.18 g/mol
InChI Key: PCNLCHMURIAATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-5-bromo-2-methoxybenzohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research for its potential as an anticancer agent. BBH is a hydrazide derivative that has a bromine atom and a methoxy group attached to its benzene ring. This chemical compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N'-benzoyl-5-bromo-2-methoxybenzohydrazide involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. This compound inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. This compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.

Advantages and Limitations for Lab Experiments

N'-benzoyl-5-bromo-2-methoxybenzohydrazide has several advantages for lab experiments. It is a potent inhibitor of HDACs, making it a useful tool in studying the role of these enzymes in cancer development. It also has anticancer properties, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential as an anticancer agent.

Future Directions

There are several future directions for research on N'-benzoyl-5-bromo-2-methoxybenzohydrazide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential as a therapeutic agent. Additionally, research could focus on identifying the specific cancer types that are most sensitive to this compound treatment and developing combination therapies that enhance its anticancer effects.

Scientific Research Applications

N'-benzoyl-5-bromo-2-methoxybenzohydrazide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

properties

IUPAC Name

N'-benzoyl-5-bromo-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-21-13-8-7-11(16)9-12(13)15(20)18-17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNLCHMURIAATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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